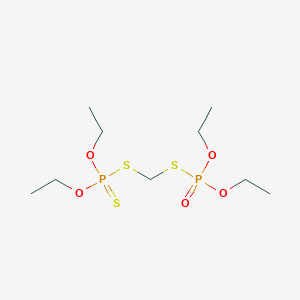
Ethion monoxon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethion monoxon, also known as this compound, is a useful research compound. Its molecular formula is C9H22O5P2S3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Insecticide Use:
Ethion monoxon is primarily utilized as an insecticide in agricultural settings. Its mechanism involves the inhibition of the enzyme acetylcholinesterase (AChE), which disrupts nerve impulse transmission in pests, leading to their mortality. This compound is effective against a variety of pests, particularly in crops such as cotton and vegetables.
Case Study: Onion Maggot Control
A study conducted in Ontario, Canada, examined the efficacy of ethion as a seed furrow treatment for controlling onion maggots. The findings indicated a 25% carryover of ethion residues in soil from one yearly application to the next, demonstrating its persistent effectiveness against this pest over multiple growing seasons .
| Year | Residue Concentration (ppm) |
|---|---|
| 1972 | 1.83 ± 1.42 |
| 1973 | 6.93 ± 8.31 |
| 1974 | 5.75 ± 4.98 |
| 1975 | 3.47 ± 2.83 |
Veterinary Applications
Cattle Tick Control:
this compound is also applied in veterinary medicine for controlling vector-borne diseases transmitted by cattle ticks, specifically Boophilus microplus. It can be formulated into various delivery methods such as immersion baths and pour-ons, often combined with other insecticides like cypermethrin .
Environmental Remediation
Microbial Degradation:
Research has shown that certain mesophilic bacteria, such as Pseudomonas and Azospirillum, can degrade this compound in contaminated soils. This microbial degradation presents a potential bioremediation strategy for sites affected by organophosphate pesticide contamination .
Case Study: Soil Contamination
A study focused on soils surrounding disused cattle dip sites revealed that these bacteria could effectively degrade ethion, suggesting that bioremediation could mitigate environmental impacts associated with its use:
| Microbial Species | Degradation Rate (%) |
|---|---|
| Pseudomonas | High |
| Azospirillum | Moderate |
Toxicological Studies
This compound exhibits significant toxicity to aquatic organisms and poses risks to human health through potential exposure routes such as dermal contact or ingestion of contaminated food products . Studies have indicated that ethion residues can accumulate in fish tissues, raising concerns about its environmental persistence and bioaccumulation .
Human Exposure Risks:
Research highlights the need for ongoing studies to assess the long-term effects of this compound exposure on human health, particularly regarding its impact on cholinesterase activity in humans and animals alike .
Propiedades
Número CAS |
17356-42-2 |
|---|---|
Fórmula molecular |
C9H22O5P2S3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H22O5P2S3/c1-5-11-15(10,12-6-2)18-9-19-16(17,13-7-3)14-8-4/h5-9H2,1-4H3 |
Clave InChI |
QPNPEPLJFIUWDM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
SMILES canónico |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
Key on ui other cas no. |
17356-42-2 |
Sinónimos |
ethion monooxon ethion monoxon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















